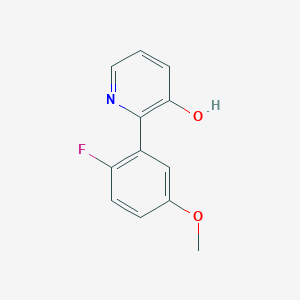

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol

Description

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 2-position. The phenyl group bears a fluorine atom at the 2-position and a methoxy group at the 5-position. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-8-4-5-10(13)9(7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGYVZBYLTVAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682808 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261993-90-1 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF). Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Chemical Reactions Analysis

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly those involving fluorinated aromatic compounds.

Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as imaging agents in positron emission tomography (PET) and as potential drug candidates.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol involves its interaction with molecular targets through its fluorine and methoxy groups. These substituents can influence the compound’s binding affinity and specificity towards various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol and related pyridine derivatives:

Key Structural and Functional Insights

Positional Isomerism: The 2-fluoro-5-methoxy substitution on the phenyl ring (target compound) differs from 2-fluoro-3-methoxy in . In , 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol replaces the hydroxyl group at pyridin-3-ol with pyridin-2-ol, altering hydrogen-bonding capabilities and acidity.

Halogen Substitution :

- Replacing fluorine with chlorine (as in ) increases molecular weight and electronegativity, which may enhance intermolecular interactions but reduce bioavailability due to higher hydrophobicity.

Functional Group Modifications :

- The 3-hydroxypropyl chain in improves aqueous solubility compared to methoxyphenyl derivatives, making it more suitable for pharmaceutical formulations.

- Difluorophenyl analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s inductive effects, a property relevant to drug design.

Metal Coordination Potential: Pyridin-3-ol derivatives like those in form stable Cu(II) complexes via the hydroxyl and adjacent nitrogen atoms. The target compound may exhibit similar coordination behavior, useful in catalysis or metallodrug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.